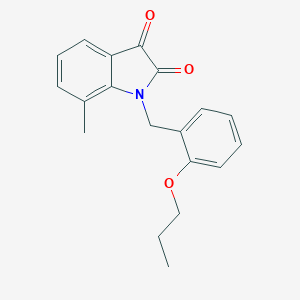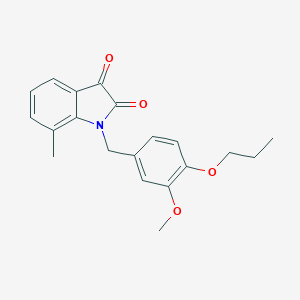![molecular formula C16H12ClNO3 B367203 1-[2-(4-氯苯氧基)乙基]吲哚-2,3-二酮 CAS No. 842957-26-0](/img/structure/B367203.png)
1-[2-(4-氯苯氧基)乙基]吲哚-2,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione is currently unknown. Indole derivatives are known to exhibit a broad spectrum of biological activities . They can interact with their targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways and have downstream effects on various cellular processes.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
实验室实验的优点和局限性
The advantages of using 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione in lab experiments include its high selectivity and potency towards multiple kinases, its broad range of biological activities, and its availability as a commercial reagent. However, there are also some limitations to consider, such as its potential off-target effects, its poor solubility in aqueous solutions, and its toxicity at high concentrations. Therefore, careful dose-response studies and control experiments are necessary to ensure the specificity and safety of the experimental conditions.
未来方向
There are many future directions for the research and development of 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione and related compounds. Some of the possible areas of focus include the identification of novel targets and pathways that are modulated by 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione, the optimization of its pharmacokinetic and pharmacodynamic properties for clinical applications, and the design of more potent and selective analogs based on its structure-activity relationship. Moreover, the combination of 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione with other drugs or therapies may lead to synergistic effects and improved outcomes in various diseases. Overall, 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione represents a promising compound for scientific research with a wide range of potential applications.
合成方法
The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione involves several steps, including the condensation of 2-bromoacetophenone with 4-chlorophenol, followed by the reaction with 2-aminoindan-2-one and the cyclization of the intermediate product. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
癌症治疗
吲哚衍生物已被用作治疗癌细胞的生物活性化合物 . 它们可以抑制癌细胞的生长并诱导凋亡,使它们成为癌症治疗的潜在候选药物。
抗菌活性
吲哚衍生物也具有抗菌特性 . 它们可以抑制各种细菌和真菌的生长,这使得它们在开发新型抗菌药物方面非常有用。
抗炎活性
吲哚衍生物已显示出抗炎特性 . 它们可以抑制促炎细胞因子和其他炎症介质的产生,这可能有利于治疗炎症性疾病。
抗病毒活性
一些吲哚衍生物已显示出抗病毒活性 . 它们可以抑制各种病毒的复制,使它们成为开发新型抗病毒药物的潜在候选药物。
抗氧化活性
吲哚衍生物可以作为抗氧化剂 . 它们可以中和体内的有害自由基,这可能有助于预防与氧化应激相关的各种疾病。
神经系统疾病的治疗
吲哚衍生物在治疗各种神经系统疾病方面显示出潜力 . 它们可以调节大脑中各种神经递质的活性,这可能有利于治疗抑郁症、焦虑症和精神分裂症等疾病。
属性
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-11-5-7-12(8-6-11)21-10-9-18-14-4-2-1-3-13(14)15(19)16(18)20/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBDXAKTERRUFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)
![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)
![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)
![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)
![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)
![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)

![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)
![1-[3-(4-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367143.png)

![1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B367149.png)
